8-(cyclopentylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(Cyclopentylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the class of xanthine derivatives. This compound is structurally related to caffeine and theophylline, which are well-known stimulants. It has been studied for its potential pharmacological effects, particularly in the context of its interaction with adenosine receptors.
Scientific Research Applications
8-(Cyclopentylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been explored in various scientific fields:
Chemistry: Used as a model compound to study nucleophilic substitution reactions in purines.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving adenosine receptors.
Medicine: Potential therapeutic applications in treating conditions like asthma, due to its bronchodilator effects.
Industry: Utilized in the synthesis of other pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(cyclopentylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-dimethylxanthine (theobromine) as the core structure.
Cyclopentylamine Addition: Cyclopentylamine is introduced to the reaction mixture. The reaction is usually carried out in an organic solvent such as ethanol or methanol.
Catalysis: A catalyst, often a base like sodium hydroxide or potassium carbonate, is used to facilitate the nucleophilic substitution reaction.
Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. Continuous flow reactors and automated systems would be employed to maintain consistent reaction conditions and improve yield. Purification steps such as recrystallization or chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the purine ring.
Reduction: Reduction reactions can occur, although they are less common for this compound.
Substitution: The most common reactions involve nucleophilic substitution, where the cyclopentylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various amines, halides, and other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could produce a variety of substituted purines.
Mechanism of Action
The compound exerts its effects primarily through interaction with adenosine receptors. By binding to these receptors, it can inhibit the action of adenosine, a neurotransmitter that typically promotes sleep and relaxation. This leads to increased alertness and bronchodilation, similar to the effects of caffeine.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine
Theophylline: 1,3-Dimethylxanthine
Theobromine: 3,7-Dimethylxanthine
Uniqueness
Compared to caffeine and theophylline, 8-(cyclopentylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has a unique cyclopentylamino group, which alters its binding affinity and selectivity for adenosine receptors. This can result in different pharmacological profiles and potential therapeutic applications.
Properties
IUPAC Name |
8-(cyclopentylamino)-1,3-dimethyl-7H-purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c1-16-9-8(10(18)17(2)12(16)19)14-11(15-9)13-7-5-3-4-6-7/h7H,3-6H2,1-2H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFHEWDNQVWATH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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